4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol
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Overview
Description
4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, along with a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-6-methylphenyl derivatives.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluoro-6-methylphenyl bromide with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with buten-4-one under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-one.
Reduction: Formation of 4-(3-Fluoro-6-methylphenyl)-1-butanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol
- 2-Bromo-6-fluoro-3-methylphenylboronic acid
Uniqueness
4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is unique due to its specific structural features, such as the combination of a fluorine atom and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a hydroxyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13FO, with a molecular weight of 180.22 g/mol. The compound features a butenol structure characterized by a double bond between the first and second carbon atoms and a hydroxyl (-OH) functional group at the fourth carbon. The presence of the fluorine atom enhances its reactivity and potential binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom on the phenyl ring can enhance binding affinity, while the hydroxyl group may participate in hydrogen bonding, stabilizing interactions with target molecules. These interactions can modulate various biochemical pathways, leading to observed biological effects .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. In vitro tests have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, compounds with fluorinated phenyl groups have been reported to possess significant antibacterial properties .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 50 |
Similar Fluorinated Compounds | S. aureus | 30 |
Anti-inflammatory Effects
Research has suggested that the compound may also exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating inflammatory diseases .
Study on Antimicrobial Activity
A study conducted on several fluorinated compounds, including this compound, demonstrated its effectiveness against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using standard agar diffusion methods, revealing promising results compared to traditional antibiotics .
Evaluation of Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammation markers following administration of fluorinated phenols, suggesting potential therapeutic applications for inflammatory conditions .
Research Applications
The unique structure of this compound makes it a valuable candidate for various scientific research applications:
Chemistry:
- Used as an intermediate in organic synthesis for developing more complex molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine:
- Explored for drug development, particularly in creating new pharmaceuticals targeting bacterial infections and inflammatory diseases .
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11,13H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYORQFWXQXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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